Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
Description
Properties
IUPAC Name |
methyl 2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-6-9-16(10-7-13)24(21,22)19(12-18(20)23-4)17-11-14(2)5-8-15(17)3/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSNPBQKRZMODK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=C(C=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the reaction of 2,5-dimethylphenylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonamide is then reacted with methyl chloroacetate under basic conditions to yield the final product. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The glycinate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and glycinate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate with key analogs:
*Inferred from analogs; exact data unavailable.
Key Observations:
- Substituent Effects : The target compound’s 4-methylphenylsulfonyl group introduces strong electron-withdrawing properties, contrasting with the electron-donating methoxyacetyl group in Metalaxyl . This difference likely impacts biological activity and solubility.
- Lipophilicity : The sulfonyl group in the target compound may increase lipophilicity compared to the hydroxynaphthalene carboxamides in , which exhibit PET inhibition via interactions with chloroplast membranes .
- Thermal Stability : Derivatives like 7f () show moderate thermal stability (melting point 134–178°C), while the target compound’s stability remains uncharacterized .
Biological Activity
Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a sulfonyl glycine derivative that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by its unique structure, which includes a sulfonyl group attached to a glycine moiety. The compound is synthesized through the reaction of 2,5-dimethylaniline with 4-methylbenzenesulfonyl chloride, followed by a reaction with glycine. This synthetic route is crucial for understanding the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. This interaction mechanism is critical for the compound's therapeutic effects, which may include anti-inflammatory and analgesic properties.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related sulfonamide compounds, suggesting that this compound could exhibit similar activities. For instance, compounds with similar structures have shown moderate antibacterial effects against various pathogens such as Pseudomonas aeruginosa and Escherichia coli, indicating potential applications in treating infections .
Cytotoxicity Studies
Cytotoxicity assays have been performed on various derivatives of sulfonamide compounds to assess their effects on different cell lines. These studies often utilize the MTT assay to evaluate cell viability. Preliminary results indicate that certain structural modifications can enhance cytotoxic effects against cancer cell lines while maintaining lower toxicity towards normal cells .
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| 3g | K562 | 10 | Cytotoxic |
| 3f | HaCat | >50 | Low Toxicity |
| 3c | Balb/c 3T3 | 20 | Moderate Toxicity |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity. Variations in the aromatic rings and substituents can significantly influence the compound's pharmacokinetic properties and its interaction with biological targets .
Case Studies
- Antimicrobial Efficacy : A study on similar sulfonamide derivatives highlighted their effectiveness against resistant bacterial strains. Compounds were tested for minimum inhibitory concentration (MIC), revealing promising results that support further exploration of this compound in antimicrobial therapy .
- Cytotoxic Effects : Research on thiosemicarbazone derivatives demonstrated significant cytotoxicity against K562 cells, providing a comparative framework for evaluating this compound's potential as an anticancer agent .
Q & A
Basic Question: What spectroscopic methods are recommended to confirm the structure of Methyl N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate?
Answer:
To confirm the structure, employ a combination of 1H/13C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .
- NMR : Analyze the splitting patterns of aromatic protons (2,5-dimethylphenyl and 4-methylphenyl groups) and the glycinate backbone. Compare chemical shifts with similar sulfonamide-substituted esters, such as Ethyl N-[(4-methylphenyl)sulfonyl]glycinate (δ ~7.2–7.8 ppm for aromatic protons; δ ~3.6–4.2 ppm for methyl ester groups) .
- IR : Identify sulfonyl (S=O) stretches near 1350–1300 cm⁻¹ and ester (C=O) stretches at ~1740 cm⁻¹ .
- HRMS : Confirm the molecular ion ([M+H]+) with an exact mass matching the theoretical molecular weight (C₁₉H₂₃NO₄S: ~385.13 g/mol).
Advanced Question: How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?
Answer:
Optimize via DoE (Design of Experiments) focusing on:
- Catalyst Selection : Test bases like triethylamine or DMAP for sulfonylation efficiency. For esterification, consider H₂SO₄ or p-toluenesulfonic acid .
- Solvent Polarity : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene). Polar solvents may enhance sulfonamide coupling but risk side reactions.
- Temperature Control : Perform reactions at 0–5°C during sulfonylation to minimize decomposition, then warm to room temperature for esterification .
- Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 254 nm) to track reaction progress .
Advanced Question: How should researchers resolve contradictions in crystallographic data during structural refinement?
Answer:
Address discrepancies using SHELX programs (e.g., SHELXL for refinement):
- Twinned Data : Apply the TWIN/BASF commands in SHELXL to refine twin fractions and resolve overlapping reflections .
- Disordered Groups : Use PART/SUMP constraints for disordered methyl or sulfonyl groups. Validate with residual density maps.
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and R1/wR2 convergence trends. Ensure final R1 < 5% for high-resolution data .
Basic Question: What protocols ensure purity assessment post-synthesis?
Answer:
- HPLC : Use a Chromolith® RP-18e column (flow rate: 1.0 mL/min; mobile phase: acetonitrile/water gradient) to quantify impurities. Target ≥98% purity with UV detection at 220 nm .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
- Melting Point : Compare observed mp (e.g., 64–66°C for analogous glycinate esters) with literature to detect polymorphic impurities .
Advanced Question: How can reaction mechanisms for sulfonylation and esterification steps be experimentally validated?
Answer:
- Isotopic Labeling : Synthesize intermediates with deuterated methyl groups (CD₃) to track proton transfer via 2H NMR .
- Kinetic Studies : Monitor sulfonylation rates (UV-Vis at 280 nm) under varying pH and temperature. Use Eyring plots to determine activation parameters.
- Trapping Intermediates : Add quenching agents (e.g., methanol) during reaction aliquots to isolate and characterize transient species via LC-MS .
Advanced Question: What strategies mitigate decomposition of this compound under oxidative or hydrolytic conditions?
Answer:
- Oxidative Stability : Conduct accelerated stability studies (40°C/75% RH) with antioxidants (e.g., BHT) in dark vials. Monitor via HPLC for sulfoxide byproducts .
- Hydrolytic Resistance : Store in anhydrous DCM or THF with molecular sieves. Avoid aqueous workups at pH > 8.0 to prevent ester hydrolysis .
Basic Question: How is the compound’s solubility profile determined for in vitro assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
